molecular formula C6H5N3S B12437419 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

Cat. No.: B12437419
M. Wt: 151.19 g/mol
InChI Key: HFPPRLJBOPDOQJ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide is a heterocyclic compound with the molecular formula C₆H₅N₃S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1,3-thiazole-2-carbonimidoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can engage in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different functional groups.

    4-Methylthiazole: A simpler thiazole derivative without the nitrile group.

Uniqueness

4-Methyl-1,3-thiazole-2-carbonimidoyl cyanide is unique due to its combination of a thiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3

InChI Key

HFPPRLJBOPDOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=N)C#N

Origin of Product

United States

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